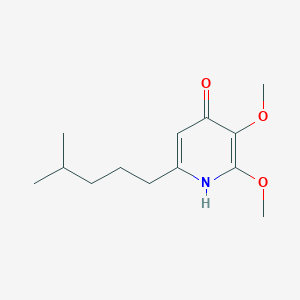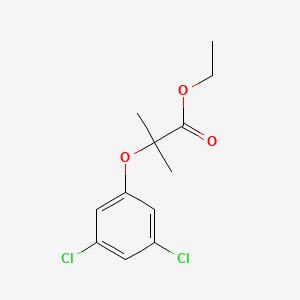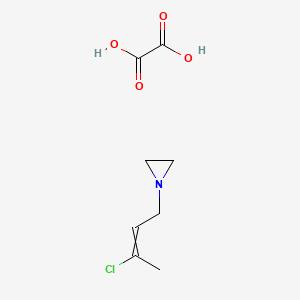
1-(3-Chlorobut-2-enyl)aziridine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobut-2-enyl)aziridine;oxalic acid is a compound that combines the aziridine functional group with a chlorinated butenyl side chain and oxalic acid. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom, known for their significant strain and reactivity . The chlorobut-2-enyl group introduces additional reactivity due to the presence of the chlorine atom and the double bond. Oxalic acid, a dicarboxylic acid, is often used in various chemical reactions and as a reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorobut-2-enyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Epoxides: The Blum-Ittah aziridine synthesis involves opening an epoxide with sodium azide, followed by reduction of the azide with triphenylphosphine.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
1-(3-Chlorobut-2-enyl)aziridine undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions, such as the [3+2] cycloaddition with alkenes, forming pyrrolidine derivatives.
Ring-Opening Reactions: Due to the strain in the aziridine ring, it can undergo ring-opening reactions with nucleophiles, forming more stable compounds.
Common reagents used in these reactions include triphenylphosphine, sodium azide, and various nucleophiles . Major products formed include pyrrolidine derivatives and other heterocyclic compounds .
Scientific Research Applications
1-(3-Chlorobut-2-enyl)aziridine has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives are of interest due to their potential antitumor and antimicrobial activities.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules, including various heterocycles.
Material Science: Aziridines are used in the synthesis of polyamines and other polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobut-2-enyl)aziridine involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions . The presence of the chlorobut-2-enyl group further enhances its reactivity, allowing for various substitution and addition reactions . The molecular targets and pathways involved include nucleophilic attack on the aziridine ring and subsequent formation of more stable compounds .
Comparison with Similar Compounds
1-(3-Chlorobut-2-enyl)aziridine can be compared with other aziridine derivatives and similar compounds:
Aziridine: The parent compound, aziridine, is less reactive due to the absence of additional functional groups.
N-(Chloroprop-2-enyl)aziridine: This compound has a similar structure but with a shorter chlorinated side chain, leading to different reactivity and applications.
The uniqueness of 1-(3-Chlorobut-2-enyl)aziridine lies in its combination of the aziridine ring with a chlorinated butenyl side chain, providing a balance of strain and reactivity that is useful in various chemical reactions and applications .
Properties
CAS No. |
63597-19-3 |
|---|---|
Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(3-chlorobut-2-enyl)aziridine;oxalic acid |
InChI |
InChI=1S/C6H10ClN.C2H2O4/c1-6(7)2-3-8-4-5-8;3-1(4)2(5)6/h2H,3-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OUMSGRKBNMEQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CC1)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
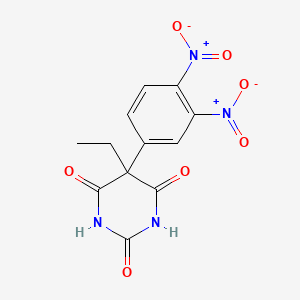
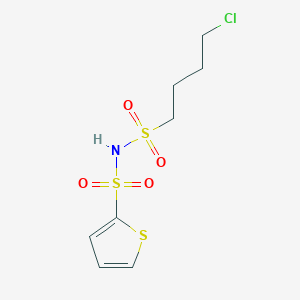
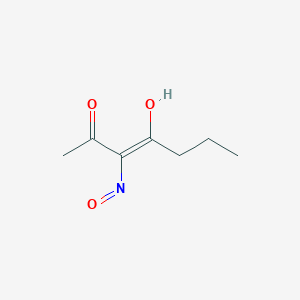
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
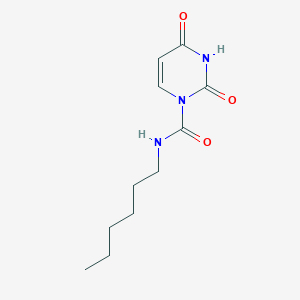
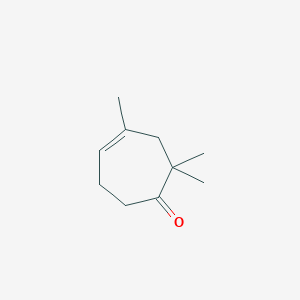

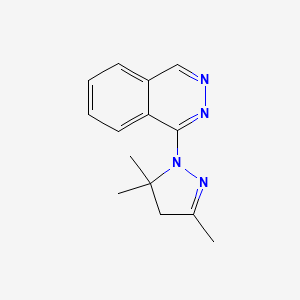
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
